4-[(E)-(2-{4-(benzylamino)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol
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Overview
Description
4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is a complex organic compound that features a triazine ring, a benzylamino group, and a nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylamino Group: This step involves the reaction of the triazine intermediate with benzylamine.
Addition of the Nitrophenylamino Group: The nitrophenylamino group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the triazine derivative with the appropriate hydrazine and methoxyphenol under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol moiety.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenol moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazine ring and functional groups allow it to bind to specific sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZINE
- 4-(BENZYLAMINO)-6-[(4-AMINOPHENYL)AMINO]-1,3,5-TRIAZINE
Uniqueness
The presence of the methoxyphenol moiety and the specific arrangement of functional groups make 4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL unique compared to its analogs
Properties
Molecular Formula |
C24H22N8O4 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[(E)-[[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H22N8O4/c1-36-21-13-17(7-12-20(21)33)15-26-31-24-29-22(25-14-16-5-3-2-4-6-16)28-23(30-24)27-18-8-10-19(11-9-18)32(34)35/h2-13,15,33H,14H2,1H3,(H3,25,27,28,29,30,31)/b26-15+ |
InChI Key |
XJOXGHJVPFSZGY-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)O |
Origin of Product |
United States |
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